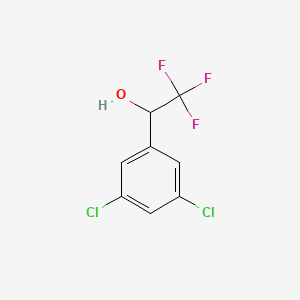

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol

Description

Significance of Organofluorine Compounds in Advanced Chemical Research

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have become fundamentally important in modern chemical research and industry. worktribe.comjst.go.jp The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional stability to these compounds. jst.go.jpnih.gov The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net

In medicinal chemistry and drug discovery, the strategic incorporation of fluorine or fluoroalkyl groups, such as the trifluoromethyl (CF3) group, is a widely used strategy to enhance the efficacy of drug candidates. researchgate.net Fluorine can improve a molecule's metabolic stability, membrane permeability, lipophilicity, and binding affinity to target enzymes. researchgate.net A notable early example from 1954 demonstrated that adding a fluorine atom to a corticosteroid significantly increased its therapeutic activity. worktribe.com Today, a large percentage of pharmaceuticals and agrochemicals contain fluorine. wikipedia.org

Beyond life sciences, organofluorine compounds have diverse applications, ranging from refrigerants and solvents to advanced materials like fluoropolymers (e.g., Teflon). worktribe.comwikipedia.org Their unique properties, stemming from the high electronegativity of fluorine, make them indispensable in various technological fields. researchgate.net The development of organofluorine chemistry has also provided valuable reagents for broader organic synthesis, such as the highly acidic trifluoroacetic acid and triflic acid. wikipedia.org

Overview of Trifluoromethyl Carbinols as Key Synthetic Intermediates

Within the vast family of organofluorine compounds, trifluoromethyl carbinols are a particularly important class of molecules. These compounds feature a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to the same carbon atom. Chiral trifluoromethyl carbinols are crucial structural motifs found in many biologically active molecules. acs.orgnih.gov

The trifluoromethyl group is a key feature in many enzyme inhibitors because it can mimic the transition state of ester and amide hydrolysis. beilstein-journals.org Consequently, trifluoromethyl carbinols and the related trifluoromethyl ketones are valuable synthetic targets for developing new pharmaceuticals and agrochemicals. nih.govbeilstein-journals.org

Numerous synthetic methods have been developed to produce these valuable intermediates. organic-chemistry.org A common approach involves the nucleophilic trifluoromethylation of carbonyl compounds (aldehydes and ketones) using reagents like trifluoromethyltrimethylsilane. organic-chemistry.org These reactions provide access to a wide array of trifluoromethylated alcohols, which can then be used as building blocks in more complex syntheses. nih.govorganic-chemistry.org The development of catalytic, asymmetric methods is a key area of research, aiming to produce specific stereoisomers of chiral trifluoromethyl carbinols efficiently. acs.orgnih.gov

Structural Context: 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol within the Class of Halogenated Trifluoroethanol Derivatives

The compound this compound belongs to the class of halogenated trifluoroethanol derivatives. Its structure is characterized by a central ethanol (B145695) backbone where one carbon atom is bonded to a trifluoromethyl group (CF3) and a hydroxyl group (OH), and the other is attached to a 3,5-dichlorophenyl ring. nih.gov

This molecule combines the features of a trifluoromethyl carbinol with those of a halogenated aromatic compound. The parent structure, 2,2,2-trifluoroethanol (B45653) (TFE), is a colorless liquid used as a specialized solvent and a building block in chemical synthesis. kangmei.comwikipedia.orgchemeurope.com The high electronegativity of the trifluoromethyl group makes the hydroxyl proton in TFE more acidic than in ethanol. kangmei.comwikipedia.org

In this compound, the phenyl ring is substituted with two chlorine atoms at the meta positions. This substitution pattern influences the electronic properties and reactivity of the molecule. This compound and its analogs are often synthesized from the corresponding ketone, 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone, via reduction. sigmaaldrich.comnih.gov This ketone precursor is an important intermediate in the synthesis of certain pesticidally active compounds. justia.com The presence of multiple halogen atoms (fluorine and chlorine) on a single, relatively small molecule makes it a subject of interest in synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅Cl₂F₃O |

| Molecular Weight | 245.03 g/mol chemscene.com |

| InChIKey | FVZBLVDDXUDKQX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C(C(F)(F)F)O |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone |

| 2,2,2-Trifluoroethanol |

| Trifluoroacetic acid |

| Triflic acid |

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZBLVDDXUDKQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 1 3,5 Dichlorophenyl 2,2,2 Trifluoroethanol and Its Trifluoroethanol Moiety

Acidic Character and Brønsted Acidity of Fluorinated Alcohols

Fluorinated alcohols, including the trifluoroethanol group in 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanol, exhibit significantly greater Brønsted acidity compared to their non-fluorinated counterparts. This increased acidity is a direct consequence of the strong electron-withdrawing inductive effect of the fluorine atoms. These atoms stabilize the resulting alkoxide conjugate base by delocalizing the negative charge.

The acidity of 2,2,2-trifluoroethanol (B45653) (TFE) is considerably higher than that of ethanol (B145695). kisti.re.kr The pKa of TFE is approximately 12.4, whereas ethanol has a pKa of about 15.9-16. kisti.re.krnih.govpnas.org This difference of several orders of magnitude highlights the profound impact of fluorination. The Brønsted acidity of polyfluorinated alcohols is primarily dependent on the number of fluorine atoms and is less affected by steric hindrance around the hydroxyl group. acs.org

In the specific case of this compound, the presence of two electron-withdrawing chlorine atoms on the phenyl ring is expected to further enhance the acidity of the hydroxyl group, making it an even stronger acid than TFE.

Table 1: Comparison of pKa Values for Ethanol and 2,2,2-Trifluoroethanol

| Compound | pKa |

|---|---|

| Ethanol | ~16.0 |

Intermolecular Interactions with Macromolecular Systems (General Trifluoroethanol Context)

The trifluoroethanol moiety is well-known for its profound effects on the structure and stability of biological macromolecules like peptides and proteins. These interactions are primarily non-covalent and are driven by the unique solvent properties of TFE.

In aqueous solutions, 2,2,2-trifluoroethanol has been shown to preferentially solvate peptides and proteins. pnas.orgacs.orgacs.org Molecular dynamics simulations suggest that TFE molecules aggregate around the peptides, forming a coating that displaces water from the peptide's immediate vicinity. pnas.orgnih.gov This "preferential solvation" creates a microenvironment around the polypeptide that is different from the bulk solvent. pnas.org This TFE-rich solvation shell has a lower dielectric constant, which reduces the competition from water for hydrogen bonding sites on the peptide backbone. nih.gov This exclusion of water is a key factor in how TFE influences peptide and protein conformation. pnas.orgnih.gov Studies have shown that helical regions of proteins, which are often richer in solvent-exposed hydrophobic residues, are more preferentially solvated by TFE than unstructured regions. nih.gov

A significant consequence of the preferential solvation by TFE is its ability to induce and stabilize secondary structures in peptides and proteins, particularly α-helices and β-sheets. pnas.orgoup.com By displacing water and providing a low-dielectric environment, TFE strengthens intra-peptide hydrogen bonds, which are the cornerstone of secondary structures. nih.gov This effect shifts the conformational equilibrium of a peptide from a random coil towards a more ordered state. pnas.org

The effect of TFE is concentration-dependent. At low concentrations, it can stabilize the existing tertiary structure of a protein. However, at higher concentrations, its ability to interact with and expose hydrophobic side chains can lead to the disruption of tertiary interactions and denaturation, while still promoting local secondary structure formation. acs.orgresearchgate.net TFE has been observed to induce α-helices, β-turns, β-hairpins, and β-strands in various peptides. oup.com

The trifluoroethanol moiety can also significantly influence the behavior of peptides at membrane interfaces. Studies on synthetic transmembrane peptides have shown that TFE can interfere with the crucial anchoring interactions between aromatic amino acid residues (like tryptophan) and the lipid-water interface of a membrane. nih.gov

In one study, the addition of TFE to model membranes containing a tryptophan-flanked transmembrane peptide led to two major effects:

It completely abolished the peptide's ability to order and stretch the lipid acyl chains within the bilayer. nih.gov

It reduced the tilt angle of the peptide helix relative to the membrane normal, causing it to adopt a more upright orientation. This "straightening" of the peptide was accompanied by an increased exposure of the anchoring tryptophan residues to the aqueous phase. nih.gov

These findings indicate that TFE partitions into the lipid-water interface, disrupting the delicate balance of forces that govern membrane protein structure and organization. nih.gov This provides insight into how molecules with anesthetic properties, such as TFE, may affect the function of membrane proteins that rely on aromatic amino acids for proper positioning and stability. nih.gov

Role as a Solvent or Catalyst in Organic Transformations

Beyond its interactions with biological macromolecules, the trifluoroethanol moiety is a valuable component in the field of organic synthesis, where its unique properties are harnessed to promote and catalyze reactions.

Fluorinated alcohols like TFE are powerful hydrogen bond donors. researchgate.net This ability stems from the acidic nature of the hydroxyl proton, which is made more electropositive by the attached trifluoromethyl group. This strong hydrogen-bonding capability, coupled with low nucleophilicity, allows these alcohols to act as effective organocatalysts or reaction promoters. researchgate.net

In organocatalysis, hydrogen-bond donors activate electrophiles by forming a hydrogen bond, which increases their reactivity towards a nucleophile. wikipedia.org This interaction can stabilize anionic intermediates or transition states, thereby lowering the activation energy of the reaction. wikipedia.org The effectiveness of a fluorinated alcohol as a hydrogen-bond donor is sensitive to steric hindrance around the hydroxyl group. researchgate.net

The promoting effect of fluorinated alcohols has been demonstrated in various reactions, including sulfide oxidations and imino Diels-Alder reactions, where a positive correlation between the reaction rate and the hydrogen-bond donating ability of the alcohol has been observed. researchgate.net In some cases, these alcohols provide a mild, neutral environment for reactions that would typically require strong Brønsted or Lewis acids. researchgate.net

Mechanistic Role of Fluorinated Alcohol Solvents in Enhancing Reaction Yields and Selectivity

Fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), play a significant mechanistic role in enhancing reaction yields and selectivity in a variety of chemical transformations. Their unique properties, including strong hydrogen-bonding donor ability, low nucleophilicity, and high ionizing power, allow them to influence reaction pathways in ways that conventional solvents cannot. These solvents have been shown to stabilize intermediates, activate substrates, and even alter the stereochemical outcome of reactions.

Research has demonstrated that fluorinated alcohols can significantly impact C-H activation reactions, often leading to improved reactivity and selectivity. While the precise mechanism is often multifaceted and reaction-dependent, it is hypothesized that these solvents can coordinate with metal catalysts, thereby modifying their electronic properties and steric environment. This coordination can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Furthermore, the low nucleophilicity of fluorinated alcohols is a critical feature. Unlike conventional alcohol solvents, they are less likely to participate as nucleophiles in side reactions, which leads to cleaner reaction profiles and higher yields of the desired product. This property is particularly advantageous in reactions involving carbocationic intermediates, where traditional alcohols might compete with the desired nucleophile.

The ability of fluorinated alcohols to form strong hydrogen bonds allows them to stabilize anionic species and transition states. This stabilization can lower the activation energy of a reaction, leading to an increased reaction rate. In some cases, the use of fluorinated solvents is crucial for the reaction to proceed at all, highlighting their non-innocent role in the chemical transformation.

The following table summarizes the key properties of common fluorinated alcohol solvents that contribute to their mechanistic role in enhancing reaction outcomes.

| Solvent | pKa | Boiling Point (°C) | Key Mechanistic Roles |

| 2,2,2-Trifluoroethanol (TFE) | 12.4 | 74 | Stabilizes charged intermediates, strong H-bond donor, low nucleophilicity. |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 9.3 | 59 | Highly polar, very strong H-bond donor, extremely low nucleophilicity, high ionizing power. |

Chemical Derivatization Strategies for Analytical and Synthetic Utility

Chemical derivatization is a technique used to convert an analyte into a product of similar structure, but with properties that are more amenable to a particular analytical method. For a compound like this compound, derivatization can be employed to enhance its detectability and improve separation in chromatographic and mass spectrometric analyses.

Methods for Enhancing Ionization Efficiency in Mass Spectrometry

The analysis of fluorinated compounds like this compound by mass spectrometry (MS), particularly with electrospray ionization (ESI), can be challenging due to their sometimes poor ionization efficiency. Derivatization of the hydroxyl group can introduce functionalities that are more readily ionized, thereby significantly improving the sensitivity of the analysis.

One common strategy is the introduction of a group with a permanent positive charge or a group that is easily protonated. For alcohols, this can be achieved through esterification or etherification reactions with reagents containing a basic nitrogen atom, such as a pyridine or a tertiary amine moiety. These derivatives will readily form [M+H]⁺ ions in positive-ion ESI-MS.

Another approach involves the introduction of a tag that enhances ionization through other mechanisms. For instance, derivatization with reagents that introduce a quaternary ammonium group can lead to a significant enhancement in ESI-MS signal intensity.

A study on the derivatization of fluorotelomer alcohols (FTOHs), a class of fluorinated alcohols, with dansyl chloride demonstrated a significant improvement in detection limits for LC-ESI-MS/MS analysis. researchgate.net This approach, which introduces a fluorescent tag that also ionizes well, resulted in a 7.5 to 241-fold enhancement in detection sensitivities. researchgate.net While not performed on this compound, this highlights a potent strategy for enhancing the MS signal of fluorinated alcohols.

The table below presents potential derivatization reagents for the hydroxyl group of this compound to enhance its ionization efficiency in mass spectrometry.

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Expected Ionization Enhancement |

| Dansyl Chloride | Hydroxyl | Dansyl ester | Introduction of a readily ionizable group, significant signal enhancement in ESI-MS. researchgate.net |

| Girard's Reagent T | Hydroxyl (after oxidation to ketone) | Hydrazone with a quaternary ammonium group | Introduction of a permanent positive charge, leading to high ionization efficiency. |

| 2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Hydroxyl | Pyridinium ether | Introduction of a charged pyridinium group, enhancing positive-ion mode detection. |

Chemical Modifications for Improved Chromatographic Separation and Detection

Derivatization can also be employed to improve the chromatographic behavior of this compound, for instance, by increasing its volatility for gas chromatography (GC) or altering its polarity for high-performance liquid chromatography (HPLC). Furthermore, the introduction of a chromophore or fluorophore can enhance its detection by UV-Vis or fluorescence detectors, respectively.

For GC analysis, the polar hydroxyl group of this compound can lead to poor peak shape and thermal instability. Silylation is a common derivatization technique to address this, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group. This results in a more volatile and thermally stable derivative with improved chromatographic properties. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can also be used to create more volatile esters.

In HPLC, derivatization can be used to introduce a strongly UV-absorbing or fluorescent tag, which is particularly useful if the parent compound has a weak chromophore. Reagents such as benzoyl chloride or dansyl chloride can be used to form esters that are readily detectable by UV or fluorescence detectors.

For chiral separations, where the goal is to separate the enantiomers of this compound, derivatization with a chiral derivatizing agent (CDA) can be employed. This reaction converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated on a non-chiral chromatographic column. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acyl chloride are classic examples of CDAs used for this purpose with alcohols.

The following table outlines common derivatization strategies to improve the chromatographic analysis of compounds similar to this compound.

| Derivatization Technique | Reagent Example | Purpose | Analytical Technique |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability, improve peak shape. | Gas Chromatography (GC) |

| Acylation | Trifluoroacetic anhydride (TFAA) | Increase volatility, introduce electron-capturing groups for ECD. | Gas Chromatography (GC) |

| Esterification | Benzoyl Chloride | Introduce a chromophore for UV detection, alter polarity. | High-Performance Liquid Chromatography (HPLC) |

| Chiral Derivatization | Mosher's acid chloride | Formation of diastereomers for enantiomeric separation. | GC or HPLC |

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental in identifying functional groups and probing the conformational landscape of molecules. For 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol, these methods are particularly insightful for understanding the influence of the bulky, electronegative trifluoromethyl and dichlorophenyl groups on the molecule's structure.

Infrared (IR) Spectroscopy: Analysis of O-H Stretching Vibrations and Conformational Band Deconvolution

Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of a molecule. In the context of this compound, the O-H stretching vibration is of particular interest as it is highly sensitive to the local molecular environment and hydrogen bonding.

The position of the O-H stretching band can indicate the presence of different conformers. Intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms of the trifluoromethyl group can lead to the stabilization of specific rotational isomers (rotamers). This interaction typically results in a red-shift (lower wavenumber) of the O-H stretching frequency compared to a "free" hydroxyl group.

In a solution of an inert solvent, it is expected that the IR spectrum would show multiple overlapping bands in the O-H stretching region (typically 3200-3600 cm⁻¹). These correspond to different conformers in equilibrium. Deconvolution of these bands allows for the identification and relative quantification of the different conformational states. For instance, a lower frequency band would be assigned to a conformer stabilized by an intramolecular OH···F hydrogen bond, while a higher frequency band would correspond to a conformer where such an interaction is absent. Computational studies on related hydrofluoroethers and their alkanes provide a basis for assigning the intense C-F stretching modes, which are expected in the 1000-1300 cm⁻¹ region. benthamopen.com

Table 1: Predicted IR Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching (H-bonded) | ~3500 |

| O-H | Stretching (Free) | ~3600 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-F | Stretching | 1100-1300 |

| C-O | Stretching | 1050-1150 |

Raman Spectroscopy for Bulk Structure and Molecular Flexibility

Analysis of the Raman spectrum in different physical states (e.g., liquid vs. solid) can reveal changes in conformational preferences. For example, in a crystalline solid, the molecule is often locked into a single, lowest-energy conformation, leading to a sharpening and simplification of the Raman spectrum. In contrast, the liquid state spectrum would show broader bands indicative of a mixture of conformers, reflecting the molecule's flexibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Multi-nuclear NMR experiments provide detailed information on the chemical environment of each atom, their connectivity, and their spatial arrangement.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Chemical Shift Assignments and Coupling Constants

A comprehensive NMR analysis of this compound involves acquiring and correlating ¹H, ¹³C, and ¹⁹F spectra.

¹H NMR: The proton NMR spectrum would show distinct signals for the hydroxyl proton (-OH), the methine proton (-CH), and the aromatic protons. The aromatic region would likely display two signals corresponding to the proton at the C4 position and the two equivalent protons at the C2 and C6 positions of the dichlorophenyl ring. The chemical shift of the methine proton would be significantly influenced by the adjacent electronegative trifluoromethyl and hydroxyl groups.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom. The presence of fluorine atoms on the adjacent carbon causes the signal for the trifluoromethyl carbon to appear as a quartet due to ¹JCF coupling. Similarly, the methine carbon signal would be a quartet due to ²JCF coupling. Studies on fluorinated benzyl (B1604629) ethers have shown that fluorine substitution significantly shifts the chemical shifts of nearby carbons, which aids in spectral assignment. wiserpub.comwiserpub.com

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. biophysics.org The spectrum for this compound is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal would be split into a doublet due to coupling with the vicinal methine proton (³JHF). The wide chemical shift range of ¹⁹F NMR makes it very sensitive to the electronic environment. nih.gov

Table 2: Predicted NMR Chemical Shifts and Coupling Constants

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |

|---|---|---|---|---|

| ¹H | CH-OH | Variable (2.0-4.0) | s (broad) | - |

| ¹H | CH-CF₃ | ~5.0 | q | ³JHF ≈ 7 |

| ¹H | Ar-H (C4) | ~7.4 | t | ⁴JHH ≈ 2 |

| ¹H | Ar-H (C2, C6) | ~7.5 | d | ⁴JHH ≈ 2 |

| ¹³C | CF₃ | ~124 | q | ¹JCF ≈ 280 |

| ¹³C | CH | ~75 | q | ²JCF ≈ 35 |

| ¹³C | Ar-C (C1) | ~140 | s | - |

| ¹³C | Ar-C (C2, C6) | ~128 | s | - |

| ¹³C | Ar-C (C4) | ~130 | s | - |

| ¹³C | Ar-C (C3, C5) | ~135 | s | - |

Note: Predicted values are based on data for analogous structures and general NMR principles. Actual experimental values may vary.

Nuclear Overhauser Effect (NOE) Spectroscopy for Proximity Information and Conformational Preferences

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), and it is a cornerstone of conformational analysis. mdpi.com A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on this compound would reveal correlations between protons that are spatially proximate, allowing for the determination of the molecule's preferred conformation in solution.

Computational and rotational spectroscopy studies on the closely related 1-phenyl-2,2,2-trifluoroethanol (B1197755) (PhTFE) have identified two primary stable conformers: a gauche form stabilized by an intramolecular OH···F hydrogen bond and a higher energy trans form. nih.govacs.orgresearchgate.net It is highly probable that this compound exhibits similar conformational preferences.

In the gauche conformer, the methine proton would be in close proximity to the aromatic protons on the dichlorophenyl ring. A NOESY experiment would therefore be expected to show a cross-peak between the methine proton signal and the aromatic proton signals. The intensity of this NOE would be inversely proportional to the sixth power of the distance between the protons, providing quantitative distance constraints. Conversely, in a trans conformation, these protons would be further apart, resulting in a much weaker or absent NOE signal. By analyzing the pattern and intensity of NOE cross-peaks, the dominant conformation in a given solvent can be established.

Diffusion NMR for Solvation Studies and Molecular Aggregation

Diffusion-ordered NMR spectroscopy (DOSY) is a non-invasive technique that separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. This technique can provide valuable insights into solvation and molecular aggregation phenomena. acs.org

For this compound, DOSY can be used to study how the molecule interacts with the solvent. By measuring the diffusion coefficient of the molecule in different solvents, information about the effective hydrodynamic radius can be obtained, which is related to the extent of the solvation shell. Studies on peptides in aqueous solutions of 2,2,2-trifluoroethanol (B45653) (TFE) have shown that TFE tends to preferentially solvate certain molecular regions, which can be inferred from diffusion and intermolecular NOE data. nih.govnih.gov

Furthermore, DOSY is an excellent tool for detecting molecular aggregation. If this compound self-associates in solution to form dimers or higher-order aggregates, the measured diffusion coefficient would decrease as the concentration increases. This is because larger particles diffuse more slowly than smaller ones. By monitoring the diffusion coefficient as a function of concentration, the onset and extent of aggregation can be characterized.

Mass Spectrometry Techniques for Sensitive Detection and Identification

Mass spectrometry (MS) is a cornerstone for the sensitive detection and structural identification of this compound. Coupled with chromatographic separation, it offers unparalleled selectivity and sensitivity.

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a powerful technique for the trace analysis of a wide array of chemical compounds in complex matrices. unife.it This method is particularly well-suited for the analysis of polar and semi-polar compounds like this compound. The process involves the separation of the analyte from the sample matrix using liquid chromatography, followed by ionization via electrospray, which is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

The high selectivity and sensitivity of MS/MS are achieved by monitoring specific precursor-to-product ion transitions, a process known as selected reaction monitoring (SRM). ddtjournal.com This minimizes chemical noise and matrix interference, allowing for low limits of detection (LOD) and quantification (LOQ), often in the µg/kg range. nih.gov For this compound, specific transitions can be optimized to create a robust and sensitive quantitative method.

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Negative |

| Precursor Ion (m/z) | 243.96 |

| Product Ion 1 (m/z) | 175.0 (Qualifier) |

| Product Ion 2 (m/z) | 140.0 (Quantifier) |

| Collision Energy (eV) | -15 |

| Limit of Detection (LOD) | 0.5 µg/L |

Note: This data is illustrative and based on typical parameters for similar halogenated compounds.

Chemical derivatization is a strategy employed to improve the analytical performance of compounds that exhibit poor chromatographic behavior or low ionization efficiency. ddtjournal.com For this compound, the primary target for derivatization is the hydroxyl group. Acylation reactions using fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), can enhance performance in both gas and liquid chromatography. nih.govresearchgate.net

Derivatization can achieve the following:

Improved Volatility and Thermal Stability: Essential for gas chromatography (GC) analysis.

Enhanced Ionization Efficiency: Attaching a readily ionizable group can significantly boost the signal in ESI-MS. ddtjournal.com

Increased Hydrophobicity: This can improve retention on reversed-phase liquid chromatography columns, leading to better separation from polar interferences. ddtjournal.com

Characteristic Fragmentation: The derivative can be designed to produce a unique and abundant fragment ion upon collision-induced dissociation, improving the selectivity and sensitivity of MS/MS detection. nih.gov

For LC-MS/MS, derivatization reagents are chosen to introduce moieties that are easily ionizable, hydrophobic, and provide suitable structures for selected reaction monitoring (SRM). ddtjournal.com For example, reacting the alcohol with a reagent containing a tertiary amine would create a derivative that ionizes efficiently in positive-mode ESI.

Table 2: Common Derivatization Reagents for Alcohols to Enhance MS Performance

| Reagent | Target Functional Group | Effect on Analysis |

|---|---|---|

| Pentafluoropropionic anhydride (PFPA) | -OH | Increases volatility for GC-MS, introduces electronegative atoms. nih.gov |

| Heptafluorobutyric anhydride (HFBA) | -OH | Similar to PFPA, improves chromatographic properties. nih.govresearchgate.net |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | -OH | Forms a stable silyl (B83357) ether, suitable for GC-MS. nih.gov |

Electronic Spectroscopy and Other Advanced Analytical Methods

Beyond mass spectrometry, other advanced spectroscopic techniques provide fundamental data on the electronic structure and three-dimensional conformation of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light typically excites electrons from π bonding orbitals to π* antibonding orbitals (π → π* transitions). rsc.org The substitution pattern on the benzene (B151609) ring influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). conicet.gov.ar

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra of molecules. rsc.org By calculating the energies of electronic excited states, TD-DFT can predict the λmax values and the corresponding oscillator strengths (related to absorption intensity). researchgate.net Comparing the computationally predicted spectrum with the experimentally measured one helps to validate the molecular structure and provides a detailed understanding of the nature of the electronic transitions involved. conicet.gov.ar Functionals like B3LYP are often used in TD-DFT calculations as they provide a good correlation with experimental results for many organic molecules. researchgate.netresearchgate.net

Table 3: Predicted vs. Experimental UV-Vis Absorption for Aromatic Compounds

| Compound Moiety | Transition Type | Predicted λmax (nm) (TD-DFT/B3LYP) | Experimental λmax (nm) (in Ethanol) |

|---|---|---|---|

| Dichlorobenzene | π → π* | 268 | 270 |

| Phenyl Trifluoroethanol | π → π* | 262 | 265 |

Note: This data is representative and illustrates the correlation between theoretical predictions and experimental measurements.

Chirped Pulse Fourier-Transform Microwave (CP-FTMW) spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. hmc.edu It provides highly accurate rotational constants which are directly related to the molecule's moments of inertia and, therefore, its precise three-dimensional structure. researchgate.net

A key advantage of CP-FTMW is its ability to distinguish between different conformers (rotational isomers) of a molecule, as each conformer has a unique set of rotational constants and thus a distinct rotational spectrum. hmc.edu For a flexible molecule like this compound, rotation around the C-C bond connecting the phenyl ring and the fluoroethanol moiety can lead to different stable conformations. CP-FTMW spectroscopy can identify the specific geometries of these conformers and determine their relative abundances in the gas phase. The technique is sensitive to the permanent dipole moment of the molecule. hmc.edu

A powerful approach in modern analytical chemistry is the synergy between experimental measurements and high-level quantum chemical calculations. superfri.org This is particularly valuable for confirming the structure and understanding the properties of complex molecules.

Mass Spectrometry: Quantum chemistry-based methods can be used to predict the fragmentation patterns of molecules in electron ionization mass spectrometry. While still an area of active research, comparing predicted spectra with experimental data can aid in the identification of unknown compounds. nih.gov

UV-Vis Spectroscopy: As discussed, TD-DFT calculations are routinely used to predict UV-Vis spectra. A strong correlation between the calculated and measured spectra provides confidence in the structural assignment and the theoretical model's description of the molecule's electronic structure. rsc.orgconicet.gov.ar

Microwave Spectroscopy: Quantum chemical geometry optimizations can predict the structures of different conformers. The rotational constants calculated from these predicted structures can then be compared with the experimental values obtained from CP-FTMW spectroscopy to unambiguously identify the observed conformers. hmc.edu

This integrated approach, where experimental data is rationalized and supported by theoretical predictions, provides a comprehensive and robust characterization of the molecular properties of this compound.

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol in academic laboratories?

The compound can be synthesized via a Grignard reagent approach. React 3,5-dichlorobromobenzene with magnesium to form the Grignard reagent, followed by reaction with ethyl trifluoroacetate. Subsequent hydrolysis and purification yield the target product. Key steps include strict anhydrous conditions and temperature control (50–60°C) during Grignard formation .

Q. How should researchers confirm the structural integrity and purity of this compound?

Utilize a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to verify the aromatic proton environment and trifluoroethanol group.

- Mass spectrometry (MS) to confirm molecular weight (243.01 g/mol) and fragmentation patterns.

- HPLC with UV detection for purity assessment, especially to detect residual starting materials (e.g., dichlorobromobenzene) .

Q. What safety protocols are critical when handling this compound?

Refer to the Material Safety Data Sheet (MSDS):

Q. What are the key physical properties relevant to its storage and handling?

- Boiling point : 265°C at 760 mmHg.

- Density : 1.506 g/cm³.

- Flash point : 114°C (suggesting flammability at high temperatures). These properties dictate storage in cool, dry environments and avoidance of high-temperature processing without inert atmospheres .

Advanced Research Questions

Q. How do meta-substituted electron-withdrawing groups (e.g., Cl) influence the compound’s reactivity in nucleophilic reactions?

The 3,5-dichloro substituents enhance electron withdrawal from the phenyl ring, polarizing the carbonyl group (if present in precursors) and increasing susceptibility to nucleophilic attack. This effect is critical in derivatives like acetophenones, where meta-substitution alters reaction kinetics and regioselectivity in subsequent transformations (e.g., reductions or alkylations) .

Q. What crystallographic techniques resolve discrepancies in reported solid-state geometries of related compounds?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining unit cell parameters and molecular packing.

- Compare with structurally analogous compounds (e.g., N-(3,5-dichlorophenyl)-trichloroacetamides) to identify trends in crystal symmetry and hydrogen bonding.

- Use Rietveld refinement for powder samples if single crystals are unavailable .

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of derivatives (e.g., trifluoropropenylbenzene)?

- Catalyst screening : Use Lewis acids (e.g., AlCl₃) to enhance selectivity in Friedel-Crafts alkylation.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during Grignard reagent formation.

- Work-up optimization : Quench reactions with aqueous NH₄Cl to precipitate magnesium salts and improve yield .

Q. What spectroscopic methods are most effective for analyzing substituent effects on electronic structure?

- UV-Vis spectroscopy to study π→π* transitions in the aromatic system, influenced by electron-withdrawing Cl groups.

- Infrared (IR) spectroscopy to track shifts in C=O or C-F stretching frequencies (e.g., 1700 cm⁻¹ for carbonyl groups).

- DFT calculations paired with experimental data to model electronic environments and predict reactivity .

Methodological Notes

- Synthesis Troubleshooting : If Grignard reagent formation fails, ensure magnesium activation (e.g., via iodine etching) and use ultra-dry solvents.

- Crystallization Challenges : Recrystallize from hexane/ethyl acetate mixtures to obtain high-purity crystals for SCXRD.

- Derivative Design : Explore substituent effects by synthesizing analogs (e.g., 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanol) and comparing reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.